Cas no 864437-22-9 (Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate)
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-amino-5-isobutylthiazole-4-carboxylate
- METHYL-2-AMINO-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE
- Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate
- MFCD08064693
- methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate
- methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
- 864437-22-9
- EN300-186594
- methyl2-amino-5-isobutylthiazole-4-carboxylate
- 11X-0920
- AKOS005079497
- SCHEMBL3066792
-
- MDL: MFCD08064693
- Inchi: 1S/C9H14N2O2S/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3,(H2,10,11)
- InChI Key: ITSRZQHYKKOAEW-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C(=O)OC)=C1CC(C)C
Computed Properties
- Exact Mass: 214.07800
- Monoisotopic Mass: 214.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 93.4Ų
Experimental Properties
- PSA: 93.45000
- LogP: 2.29160
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M328510-25mg |
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate |
864437-22-9 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M328510-50mg |
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate |
864437-22-9 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M328510-100mg |
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate |
864437-22-9 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M328510-250mg |
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate |
864437-22-9 | 250mg |
$98.00 | 2023-05-17 | ||
| Chemenu | CM315144-5g |
Methyl 2-amino-5-isobutylthiazole-4-carboxylate |
864437-22-9 | 95% | 5g |
$578 | 2021-08-18 | |
| Chemenu | CM315144-10g |
Methyl 2-amino-5-isobutylthiazole-4-carboxylate |
864437-22-9 | 95% | 10g |
$870 | 2021-08-18 | |
| Chemenu | CM315144-1g |
Methyl 2-amino-5-isobutylthiazole-4-carboxylate |
864437-22-9 | 95% | 1g |
$210 | 2022-12-28 | |
| abcr | AB299116-500 mg |
Methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate |
864437-22-9 | 500MG |
€254.60 | 2023-02-04 | ||
| abcr | AB299116-1 g |
Methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate |
864437-22-9 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB299116-5 g |
Methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate |
864437-22-9 | 5g |
€907.00 | 2023-04-26 |
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate Suppliers
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate (CAS No. 864437-22-9): A Comprehensive Overview
Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate, identified by its CAS number 864437-22-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate make it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of this compound consists of a thiazole ring substituted with an amino group at the 2-position, a carboxylate ester at the 4-position, and an isobutyl group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of the amino group and the carboxylate ester moiety enhances its solubility in polar solvents, making it suitable for various pharmacokinetic studies. Additionally, the isobutyl group provides steric hindrance, which can influence its binding affinity to biological targets.
In recent years, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate has shown particular promise in preclinical studies as a potential therapeutic agent. Research has demonstrated that this compound can interact with specific enzymes and receptors involved in pathological processes, thereby modulating cellular functions. For instance, studies have indicated that it may inhibit the activity of certain kinases, which are crucial in cancer cell proliferation and survival.
One of the most intriguing aspects of Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate is its ability to modulate immune responses. Thiazole derivatives have been known to exhibit immunomodulatory effects by influencing cytokine production and immune cell differentiation. The amino group at the 2-position of the thiazole ring is particularly important for these interactions, as it can participate in hydrogen bonding with biological targets. This property makes the compound a valuable tool for investigating immune-related diseases such as autoimmune disorders and chronic inflammation.
The carboxylate ester group at the 4-position of the molecule contributes to its stability and bioavailability. This functional group can undergo metabolic transformations, allowing the compound to be processed by the body in a controlled manner. Such metabolic pathways are essential for determining the compound's half-life and overall efficacy in therapeutic applications. Additionally, the isobutyl group at the 5-position adds bulk to the molecule, which can affect its pharmacokinetic profile by influencing absorption, distribution, metabolism, and excretion (ADME) processes.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate with biological targets more accurately. Molecular docking studies have revealed that this compound can bind to various proteins involved in cancer signaling pathways. These findings provide a rational basis for designing novel inhibitors targeting specific disease mechanisms. Furthermore, virtual screening techniques have been employed to identify potential analogs of this compound with enhanced biological activity.
The synthesis of Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been particularly useful in constructing complex thiazole derivatives like this one. These synthetic strategies not only enhance efficiency but also minimize environmental impact by reducing waste generation.
In conclusion, Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate (CAS No. 864437-22-9) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies.
864437-22-9 (Methyl 2-amino-5-5-isobutylthiazole-4-carboxylate) Related Products
- 28942-54-3(Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate)
- 1692419-77-4(methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate)
- 864437-23-0(methyl 2-amino-5-butyl-1,3-thiazole-4-carboxylate)
- 1875825-08-3(Methyl 2-amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylate)
- 2167401-00-3(Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate)
- 81569-25-7(Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate)
- 1700581-57-2(Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate)
- 864437-25-2(4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-UNDECYL-, METHYL ESTER)
- 649736-98-1(Methyl 2-amino-5-propylthiazole-4-carboxylate)
- 886361-28-0(Methyl 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate)